molecular formula C7H10N4O3 B1600259 4,6-Dimethoxy-2-pyrimidinyl urea CAS No. 151331-81-6

4,6-Dimethoxy-2-pyrimidinyl urea

Cat. No. B1600259
M. Wt: 198.18 g/mol
InChI Key: BNOVYBVKWYHEMQ-UHFFFAOYSA-N
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Description

“4,6-Dimethoxy-2-pyrimidinyl urea” is a chemical compound with the molecular formula C7H10N4O3 . It contains a total of 24 bonds, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 urea (-thio) derivative, 2 ethers (aromatic), and 1 Pyrimidine .


Synthesis Analysis

The synthesis of “4,6-Dimethoxy-2-pyrimidinyl urea” involves oxidation of 4,6-dimethoxy- [2- 14 C]-2-methylmercaptopyrimidine with H5IO6/CrO3 in ethyl acetate at room temperature .


Molecular Structure Analysis

The molecular structure of “4,6-Dimethoxy-2-pyrimidinyl urea” includes a pyrimidine ring with two methoxy groups attached at the 4 and 6 positions, and a urea group attached at the 2 position . The molecular weight is 198.179 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-Dimethoxy-2-pyrimidinyl urea” include a melting point of 189-199 °C, a density of 1.374±0.06 g/cm3 (Predicted), and a pKa of 11.46±0.70 (Predicted) .

Scientific Research Applications

Crystal Structure Analysis

  • Scientific Field: Crystallography
  • Application Summary: The compound is used in the study of crystal structures. In one study, the crystal structure of N- [ [ (4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3- (2,2,2-trifluoroethoxy)-2-pyridinesulfonamide was analyzed .
  • Methods of Application: The crystal structure was determined using X-ray diffraction techniques .
  • Results: The study provided detailed information about the crystal structure, including atomic coordinates and displacement parameters .

Herbicide Development

  • Scientific Field: Agriculture, Organic Chemistry
  • Application Summary: 4,6-dimethoxy-2-methylsulphonylpyrimidine, which can be derived from 4,6-Dimethoxy-2-pyrimidinyl urea, is a key intermediate for the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants .
  • Methods of Application: The compound is synthesized and then used in the formulation of the herbicide .
  • Results: The resulting herbicide, pyrithiobac-sodium, is effective in controlling broad-leaved weeds and aromatic plants in cotton and sugarcane .

Preparation of SnS Nanoplatelets

  • Scientific Field: Material Science
  • Application Summary: Di-tert-butyltin complexes derived from 4,6-dimethyl-2-mercaptopyrimidine, which can be related to 4,6-Dimethoxy-2-pyrimidinyl urea, have been used as single-source molecular precursors for the preparation of orthorhombic SnS nanoplatelets .
  • Methods of Application: These complexes were thermolysed in oleylamine to produce SnS nanoplatelets .
  • Results: The resulting SnS nanoplatelets were evaluated for their performance as anode material for lithium ion batteries .

Anti-Inflammatory Activities

  • Scientific Field: Pharmacology
  • Application Summary: Pyrimidines, which include 4,6-Dimethoxy-2-pyrimidinyl urea, have been studied for their anti-inflammatory activities . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
  • Methods of Application: The anti-inflammatory effects of pyrimidines are evaluated in vitro using various cell-based assays .
  • Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

Inhibitory Effects Against Immune-Induced Nitric Oxide Generation

  • Scientific Field: Immunology
  • Application Summary: Numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which can be related to 4,6-Dimethoxy-2-pyrimidinyl urea, have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Methods of Application: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results: The results of these studies are not specified in the source .

Synthesis of Pyrimidine Derivatives

  • Scientific Field: Organic Chemistry
  • Application Summary: Numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives, which can be related to 4,6-Dimethoxy-2-pyrimidinyl urea, have been synthesized for their possible inhibitory effects against immune-induced nitric oxide generation .
  • Methods of Application: The target compounds were evaluated in mouse peritoneal cells via the in vitro NO analysis .
  • Results: The results of these studies are not specified in the source .

properties

IUPAC Name

(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-13-4-3-5(14-2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOVYBVKWYHEMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431580
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-pyrimidinyl urea

CAS RN

151331-81-6
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151331816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,6-Dimethoxy-2-pyrimidinyl urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4,6-dimethoxypyrimidin-2-yl) urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,6-DIMETHOXY-2-PYRIMIDINYL UREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8U4ORB14O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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